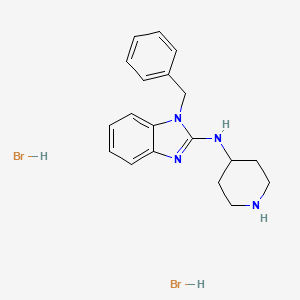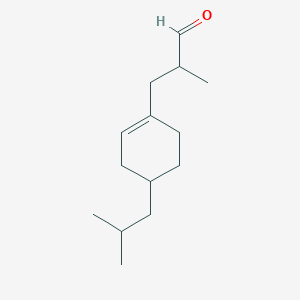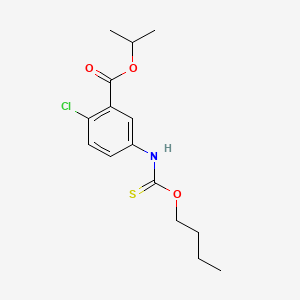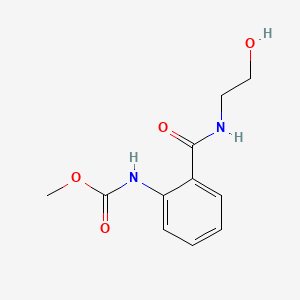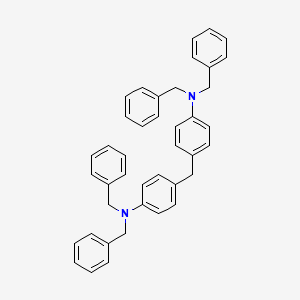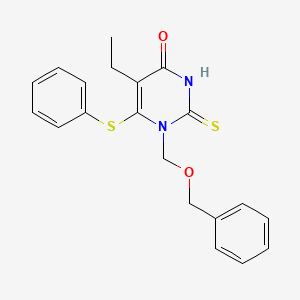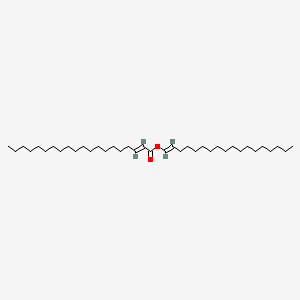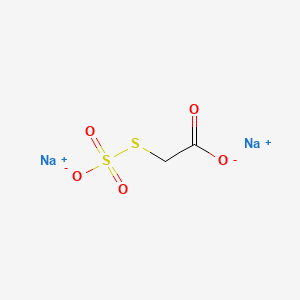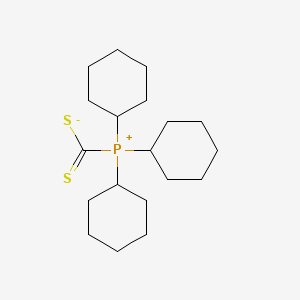
Tricyclohexyl(dithiocarboxylato)phosphonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclohexyl(dithiocarboxylato)phosphonium is a chemical compound with the molecular formula C19H33PS2 It is known for its unique structure, which includes a phosphonium ion bonded to a dithiocarboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclohexyl(dithiocarboxylato)phosphonium typically involves the reaction of tricyclohexylphosphine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{P(C}6\text{H}{11})_3 + \text{CS}_2 \rightarrow \text{[P(C}6\text{H}{11})_3\text{CS}_2]^+ ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclohexyl(dithiocarboxylato)phosphonium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the phosphonium ion.
Substitution: The dithiocarboxylate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphonium derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclohexyl(dithiocarboxylato)phosphonium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides and other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into the potential medicinal applications of this compound is ongoing, with studies exploring its use as a therapeutic agent.
Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which tricyclohexyl(dithiocarboxylato)phosphonium exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The dithiocarboxylate group can participate in nucleophilic and electrophilic reactions, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclohexylphosphine: A related compound that lacks the dithiocarboxylate group.
Triphenylphosphine: Another phosphine compound with different substituents.
Tetrabutylphosphonium: A phosphonium ion with butyl groups instead of cyclohexyl groups.
Uniqueness
Tricyclohexyl(dithiocarboxylato)phosphonium is unique due to the presence of the dithiocarboxylate group, which imparts distinct reactivity and properties compared to other phosphonium compounds. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be suitable.
Eigenschaften
CAS-Nummer |
70165-72-9 |
|---|---|
Molekularformel |
C19H33PS2 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
tricyclohexylphosphaniumylmethanedithioate |
InChI |
InChI=1S/C19H33PS2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 |
InChI-Schlüssel |
KCHWXAOSEMJVBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)[P+](C2CCCCC2)(C3CCCCC3)C(=S)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


